molecular formula C10H10BNO3S B14072477 (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid

(3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid

Cat. No.: B14072477
M. Wt: 235.07 g/mol
InChI Key: GEESQOKMUYHNPR-UHFFFAOYSA-N
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Description

(3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C10H10BNO3S and a molecular weight of 235.07 g/mol . This compound is characterized by the presence of a methoxy group, a thiazole ring, and a boronic acid moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed aromatic system. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of (3-Methoxy-5-(thiazol-5-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Properties

Molecular Formula

C10H10BNO3S

Molecular Weight

235.07 g/mol

IUPAC Name

[3-methoxy-5-(1,3-thiazol-5-yl)phenyl]boronic acid

InChI

InChI=1S/C10H10BNO3S/c1-15-9-3-7(10-5-12-6-16-10)2-8(4-9)11(13)14/h2-6,13-14H,1H3

InChI Key

GEESQOKMUYHNPR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C2=CN=CS2)(O)O

Origin of Product

United States

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